6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide
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Overview
Description
“6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods have been considered, including the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can be quite complex, involving multiple steps and various types of reactions . For example, the synthesis of a pyrazole-bearing quinoline was achieved through a multi-step procedure involving the Suzuki coupling reaction followed by deprotection .Scientific Research Applications
Cancer Research and Kinase Inhibition
Quinoline derivatives, including those similar in structure to 6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide, have been extensively researched for their anticancer properties and kinase inhibition capabilities. For instance, novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have demonstrated potent antiproliferative activity against multiple cancer cell lines and have been identified as multitargeted receptor tyrosine kinase inhibitors (Zhou et al., 2014). Similarly, other 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing potential for in vivo ATM inhibition (Degorce et al., 2016).
Radioligand Development for Imaging
Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET), indicating their utility in noninvasive assessment of PBR in vivo (Matarrese et al., 2001). This application is crucial for neurological and oncological research, providing insights into the role of PBR in disease processes.
Fluorescence and Labeling Applications
Quinoline derivatives have also been highlighted for their fluorescence properties, making them suitable for biomedical analysis and fluorescent labeling. The compound 6-Methoxy-4-quinolone, for instance, exhibits strong fluorescence across a wide pH range, indicating its potential as a fluorescent labeling reagent (Hirano et al., 2004).
Antimicrobial Activity
Research into the polymorphic modifications of related quinoline compounds has identified strong diuretic properties and potential applications as new remedies for hypertension, hinting at their broader pharmacological implications (Shishkina et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown unique biological activities .
Future Directions
The future directions for research on quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, as indicated by numerous publications .
properties
IUPAC Name |
6-fluoro-N-[(4-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-13-5-2-11(3-6-13)9-21-18(23)15-10-20-16-7-4-12(19)8-14(16)17(15)22/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTQBEXDCWOTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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